molecular formula C8H10BrNO2S B15245731 2-(3-Bromophenyl)ethane-1-sulfonamide

2-(3-Bromophenyl)ethane-1-sulfonamide

Cat. No.: B15245731
M. Wt: 264.14 g/mol
InChI Key: KZHMFCIBHVPQCA-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO2S It is characterized by the presence of a bromophenyl group attached to an ethane sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)ethane-1-sulfonamide typically involves the reaction of 3-bromobenzene with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction is often carried out in large reactors. The product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)ethane-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethane sulfonamide moiety can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The compound can be reduced to form the corresponding ethane sulfonamide without the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl ethane sulfonamides.

    Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.

    Reduction Reactions: Products include the corresponding ethane sulfonamide without the bromine atom.

Scientific Research Applications

2-(3-Bromophenyl)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)ethane-1-sulfonamide is unique due to its specific combination of a bromophenyl group and an ethane sulfonamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

2-(3-bromophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10BrNO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2,(H2,10,11,12)

InChI Key

KZHMFCIBHVPQCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CCS(=O)(=O)N

Origin of Product

United States

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